N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
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Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H11ClF3N5O2S and its molecular weight is 417.79. The purity is usually 95%.
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Biological Activity
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Tetrazole Ring : Provides unique chemical properties and potential biological activity.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Chlorophenyl Moiety : May contribute to interactions with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways. The tetrazole ring is known for its role in modulating enzyme activity and influencing cellular signaling pathways. Specifically, this compound may act as a selective inhibitor of cyclooxygenase (COX), which is implicated in inflammatory processes and cancer progression.
Anticancer Activity
A study highlighted that derivatives of tetrazole compounds exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values lower than 1 µM against several cancer cell lines, indicating potent cytotoxicity . The specific activity of this compound against cancer cells remains to be fully elucidated but suggests a promising profile based on structural analogs.
Antimicrobial Activity
While some tetrazole derivatives have shown antimicrobial effects, the specific compound has not been extensively studied for antibacterial or antifungal properties. However, related compounds have demonstrated varying degrees of effectiveness against pathogens .
Anti-inflammatory Effects
The potential anti-inflammatory activity of this compound is suggested by its ability to inhibit COX enzymes. COX inhibitors are widely recognized for their role in reducing inflammation and pain, making this compound a candidate for further investigation in inflammatory disease models .
Case Studies and Research Findings
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N5O2S/c16-10-5-7-11(8-6-10)24-14(21-22-23-24)9-20-27(25,26)13-4-2-1-3-12(13)15(17,18)19/h1-8,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJZEVJBQCDPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.